1,5-Naphthyridine-3-carboxamide, 7-((4-fluorophenyl)methyl)-1,2-dihydro-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-
Overview
Description
GSK-364735 is a small molecule drug that belongs to the class of organic compounds known as naphthyridines. These compounds contain a naphthyridine moiety, which is a naphthalene structure where a carbon atom has been replaced by a nitrogen atom in each of the two rings. GSK-364735 has been investigated for its potential in treating HIV-1 infections by inhibiting the HIV-1 integrase enzyme .
Preparation Methods
The synthesis of GSK-364735 involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the correct formation of the compound .
Industrial production methods for GSK-364735 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards .
Chemical Reactions Analysis
GSK-364735 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GSK-364735 may result in the formation of a ketone or carboxylic acid derivative .
Scientific Research Applications
GSK-364735 has been primarily studied for its potential in treating HIV-1 infections. It functions as an HIV-1 integrase inhibitor, preventing the integration of viral DNA into the host genome. This makes it a valuable tool in the development of antiretroviral therapies .
In addition to its use in medicine, GSK-364735 has applications in biological research. It can be used to study the mechanisms of HIV-1 integration and the development of drug resistance. Furthermore, its chemical structure and reactivity make it a useful compound in organic chemistry research .
Mechanism of Action
GSK-364735 exerts its effects by inhibiting the HIV-1 integrase enzyme. This enzyme is responsible for integrating viral DNA into the host cell’s genome, a crucial step in the HIV replication cycle. GSK-364735 binds to the active site of the integrase enzyme, preventing it from catalyzing the integration process. This inhibition disrupts the replication of the virus and reduces the viral load in infected individuals .
The molecular targets of GSK-364735 include the catalytic core domain of the HIV-1 integrase enzyme. The compound interacts with the two-metal binding site within the catalytic center, blocking the enzyme’s activity .
Comparison with Similar Compounds
GSK-364735 is part of a class of HIV-1 integrase inhibitors that includes other compounds such as raltegravir, elvitegravir, and dolutegravir. These compounds share a similar mechanism of action, targeting the integrase enzyme to prevent viral DNA integration .
Compared to other integrase inhibitors, GSK-364735 has unique structural features, such as the naphthyridine core, which may contribute to its specific binding properties and efficacy. the development of GSK-364735 was discontinued due to adverse effects observed in clinical trials .
Similar compounds include:
Raltegravir: The first FDA-approved HIV-1 integrase inhibitor.
Elvitegravir: Often used in combination with other antiretroviral drugs.
Dolutegravir: Known for its high barrier to resistance and favorable safety profile.
GSK-364735’s uniqueness lies in its specific chemical structure and its potential as an integrase inhibitor, despite its discontinuation in clinical development.
Properties
CAS No. |
863434-13-3 |
---|---|
Molecular Formula |
C19H18FN3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-1,5-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C19H18FN3O4/c1-23-14-9-12(8-11-2-4-13(20)5-3-11)10-22-16(14)17(25)15(19(23)27)18(26)21-6-7-24/h2-5,9-10,24-25H,6-8H2,1H3,(H,21,26) |
InChI Key |
QWLNINWUBHHOLU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NCCO)O)N=CC(=C2)CC3=CC=C(C=C3)F |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NCCO)O)N=CC(=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.